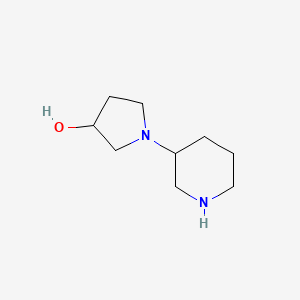![molecular formula C6H9NO B13652101 4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
4-Azaspiro[2.4]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[24]heptan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptan-7-one typically involves the reaction of a ketone with a compound containing cyclopropylamine through a base-catalyzed Michael addition reaction. The product from this reaction is then dehydrated to yield this compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be achieved through a method that ensures high optical purity and is suitable for large-scale production. One such method involves the synthesis of a spiro intermediate of sitafloxacin, which includes the preparation of tert-butyl (7S)-5-azaspiro[2.4]heptane-7-yl carbamate .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Azaspiro[2.4]heptan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of spirocyclic drugs.
Wirkmechanismus
The mechanism of action of 4-Azaspiro[2.4]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azaspiro[2.4]heptan-7-one: Similar in structure but with different substituents.
Spiro[cyclopropane-1,2′-steroids]: Contains a spirocyclic structure with a cyclopropane ring.
6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one: Another spirocyclic compound with different functional groups
Uniqueness
4-Azaspiro[2.4]heptan-7-one is unique due to its specific spirocyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
4-azaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-5-1-4-7-6(5)2-3-6/h7H,1-4H2 |
InChI-Schlüssel |
LJSNLBGPFGPPNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(C1=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)

![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)


